molecular formula C7H10O3 B027714 2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone CAS No. 110516-60-4

2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone

Cat. No.: B027714
CAS No.: 110516-60-4
M. Wt: 142.15 g/mol
InChI Key: KXYCNEIORCQEFU-UHFFFAOYSA-N
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Description

2-Ethyl-4-(hydroxymethyl)furan-3-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes an ethyl group at the second position, a hydroxymethyl group at the fourth position, and a ketone group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(hydroxymethyl)furan-3-one typically involves the catalytic conversion of biomass-derived feedstocks. One common method starts with the catalytic transformation of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF) using formic acid as a catalyst in a hydrothermal reaction. The HMF is then subjected to a condensation reaction with 3,3-Dimethyl-2-butanone to produce the target compound .

Industrial Production Methods

Industrial production of 2-Ethyl-4-(hydroxymethyl)furan-3-one often leverages green chemistry principles to ensure sustainability and efficiency. The process involves the use of renewable biomass feedstocks and environmentally benign catalysts. The two-step process mentioned above is scalable and can be adapted for large-scale production, making it a viable option for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(hydroxymethyl)furan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Major Products

    Oxidation: 2-Ethyl-4-(carboxymethyl)furan-3-one.

    Reduction: 2-Ethyl-4-(hydroxymethyl)furan-3-ol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(hydroxymethyl)furan-3-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating potential as an anti-infective agent . The compound’s reactivity is largely due to the presence of the furan ring, which can participate in various chemical transformations.

Comparison with Similar Compounds

2-Ethyl-4-(hydroxymethyl)furan-3-one can be compared with other furan derivatives such as:

The uniqueness of 2-Ethyl-4-(hydroxymethyl)furan-3-one lies in its specific functional groups, which confer distinct

Properties

CAS No.

110516-60-4

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-ethyl-4-(hydroxymethyl)furan-3-one

InChI

InChI=1S/C7H10O3/c1-2-6-7(9)5(3-8)4-10-6/h4,6,8H,2-3H2,1H3

InChI Key

KXYCNEIORCQEFU-UHFFFAOYSA-N

SMILES

CCC1C(=O)C(=CO1)CO

Canonical SMILES

CCC1C(=O)C(=CO1)CO

Key on ui other cas no.

110516-60-4

Synonyms

ethyl-4-hydroxymethyl-3(2H)-Furanone

Origin of Product

United States

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